molecular formula C6H5NaO5S B161011 Sodium 2,5-dihydroxybenzenesulfonate CAS No. 10021-55-3

Sodium 2,5-dihydroxybenzenesulfonate

Cat. No. B161011
CAS RN: 10021-55-3
M. Wt: 212.16 g/mol
InChI Key: KICVIQZBYBXLQD-UHFFFAOYSA-M
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Description

Sodium 2,5-dihydroxybenzenesulfonate is a chemical compound with the formula C6H5NaO5S . It is used for research purposes .


Synthesis Analysis

Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts, including Sodium 2,5-dihydroxybenzenesulfonate, have been described in patents . The synthesis involves the use of 2,5-dihydroxybenzenesulfonic acid or hydroquinonesulfonic acid .


Molecular Structure Analysis

The molecular formula of Sodium 2,5-dihydroxybenzenesulfonate is C6H5NaO5S . It has an average mass of 189.166 Da and a Monoisotopic mass of 188.986313 Da .

Scientific Research Applications

Application in Polymer Science

  • Specific Scientific Field: Polymer Science .
  • Summary of the Application: Sodium 2,5-dihydroxybenzenesulfonate is used in the creation of electrorheological suspensions (ERS) of polyimide particles . These suspensions have unique properties that change under the influence of an external electric field .
  • Methods of Application or Experimental Procedures: The electrorheological characteristics of these suspensions, their dependence on the parameters of deformation, and the intensity of the external electric field were studied . The effect of the polyimide concentration on the properties of the solution was studied by spectrophotometry .
  • Results or Outcomes: It was found that the ERS of PI-Na polyimide particles have a significant electrorheological response . The flow type changes from Newtonian to pseudoplastic due to polarization of the particles and formation of the chain structures along the power lines of the electric field .

Application in Photographic Processes

  • Specific Scientific Field: Photography .
  • Summary of the Application: Sodium 2,5-dihydroxybenzenesulfonate, also known as Hydroquinonesulfonic acid potassium salt, is suitable for photographic applications .
  • Methods of Application or Experimental Procedures: In photographic processes, it’s likely used in the development process, where it acts as a reducing agent to help develop the image .
  • Results or Outcomes: The use of Sodium 2,5-dihydroxybenzenesulfonate in photographic processes contributes to the production of high-quality images .

Application in Research Chemicals

  • Specific Scientific Field: Research Chemicals .
  • Summary of the Application: Sodium 2,5-dihydroxybenzenesulfonate is an inorganic compound that is a white powder. This compound has high resistance to light and particle exposure .
  • Methods of Application or Experimental Procedures: It is a weak acid with a pKa of 3.8, which means it can dissociate into sodium ions and hydro .
  • Results or Outcomes: This compound is used for pharmaceutical testing, providing accurate results .

Application in Diabetic Retinopathy Treatment

  • Specific Scientific Field: Medical Science .
  • Summary of the Application: Sodium 2,5-dihydroxybenzenesulfonate, also known as Calcium Dobesilate, is used in the prevention and treatment of diabetic retinopathy . Diabetic retinopathy is a leading cause of adult vision loss and blindness .
  • Methods of Application or Experimental Procedures: Calcium Dobesilate is administered as a medication for patients suffering from diabetic retinopathy .
  • Results or Outcomes: The use of Calcium Dobesilate in the treatment of diabetic retinopathy has shown promising results, with ongoing clinical studies .

Application in Cancer Treatment

  • Specific Scientific Field: Oncology .
  • Summary of the Application: Sodium 2,5-dihydroxybenzenesulfonate is used in compositions and methods for treating skin cancer .
  • Methods of Application or Experimental Procedures: The specific methods of application are not detailed in the source, but it’s likely that the compound is used in a topical treatment or as part of a medication regimen .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Safety And Hazards

Sodium 2,5-dihydroxybenzenesulfonate is used for research and is not intended for medicinal, household, or other uses .

properties

IUPAC Name

sodium;2,5-dihydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICVIQZBYBXLQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064897
Record name 2,5-Dihydroxybenzenesulfonic acid sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,5-dihydroxybenzenesulfonate

CAS RN

10021-55-3, 29632-98-2
Record name Sodium dobesilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,5-dihydroxy-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,5-dihydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dihydroxybenzenesulfonic acid sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,5-dihydroxybenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM DOBESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39QU1N75HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
F Wang, T Chen, J Xu - Macromolecular rapid communications, 1998 - Wiley Online Library
Poly(ether ether ketone) (PEEK) containing sodium sulfonate groups can be prepared directly from sodium 2,5‐dihydroxybenzenesulfonate and 4,4′‐difluorobenzophenone. This …
Number of citations: 56 onlinelibrary.wiley.com
F Wang, T Chen, J Xu, T Liu, H Jiang, Y Qi, S Liu, X Li - Polymer, 2006 - Elsevier
Poly(arylene ether ketone)s containing sulfonate groups were synthesized by aromatic nucleophilic polycondensation of 4,4′-difluorobenzophenone (DFK), sodium 2,5-…
Number of citations: 49 www.sciencedirect.com
O Farsa - Diabet Retinopathy, 2012 - books.google.com
Diabetic retinopathy is a leading cause of adult vision loss and blindness. Angioprotective drugs are one of possibilities, which can be used in treatment of diabetic retinopathy. Nearly …
Number of citations: 8 books.google.com
A Jarrahpour, M Zarei - Synlett, 2008 - thieme-connect.com
It has been shown that N-(4-methoxy or 4-ethoxyphenyl) groups can be oxidatively removed by silica gel supported ceric ammonium nitrate (CAN-SiO 2) under mild conditions in …
Number of citations: 6 www.thieme-connect.com
O FARSA, M ŠABLATURA
Number of citations: 0

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